molecular formula C18H22N6O5S B2793337 4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine CAS No. 886893-48-7

4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Cat. No.: B2793337
CAS No.: 886893-48-7
M. Wt: 434.47
InChI Key: HZXJWVOPTZGPCF-UHFFFAOYSA-N
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Description

4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring, all connected through a sulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperazine derivative: This involves the reaction of piperazine with 3-nitrobenzenesulfonyl chloride under basic conditions to form 4-(3-nitrophenylsulfonyl)piperazine.

    Coupling with pyridazine: The 4-(3-nitrophenylsulfonyl)piperazine is then reacted with 6-chloropyridazine in the presence of a base to form 6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine.

    Introduction of the morpholine ring: Finally, the compound is reacted with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization under certain conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Cyclization: Acidic or basic conditions can facilitate cyclization reactions.

Major Products

    Reduction: 4-(6-(4-((3-Aminophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Cyclic derivatives with potential biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, while the nitrophenyl group can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Nitrophenylsulfonyl)piperazine: Lacks the pyridazine and morpholine rings.

    6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine: Lacks the morpholine ring.

    4-(6-(4-((3-Aminophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine: A reduced form of the target compound.

Uniqueness

The uniqueness of 4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and development in various scientific fields.

Biological Activity

The compound 4-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound features several notable structural components:

  • Piperazine ring : Known for its versatility in drug design.
  • Morpholine moiety : Often associated with enhanced solubility and bioavailability.
  • Nitrophenyl and pyridazin groups : These contribute to the compound's biological activity through various mechanisms.

Antiviral Activity

Recent studies have indicated that derivatives of piperazine and pyridazine exhibit significant antiviral properties. For instance, compounds modified with nitrophenyl groups have shown improved efficacy against viral targets, including HIV and other RNA viruses. The specific activity against reverse transcriptase (RT) enzymes has been highlighted, with some derivatives demonstrating IC50 values in the low micromolar range, indicating potent antiviral effects .

Anticancer Potential

The morpholine-containing compounds have been investigated for their anticancer properties. Certain derivatives have shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The ability to target specific cancer markers makes these compounds attractive candidates for further development in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes such as reverse transcriptase in HIV, which is crucial for viral replication.
  • Cellular Signaling Modulation : Compounds targeting cellular pathways can influence apoptosis and cell cycle regulation in cancer cells.
  • Interaction with DNA/RNA : Some studies suggest that these compounds may interact directly with nucleic acids, thereby disrupting essential cellular processes.

Case Studies

A comprehensive evaluation of similar compounds provides insights into the potential applications of this specific molecule:

StudyCompoundTargetIC50/EC50Notable Findings
Pyrazolo[3,4-d]pyrimidine derivativeHIV RT1.96 µMEffective against clinically significant mutations
Sulfonamide derivativeStaphylococcus aureus3.12 µg/mLMore potent than traditional antibiotics
Pyrimidine-tethered sulfonamidePlasmodium falciparumNot specifiedPotential antimalarial agent

Properties

IUPAC Name

4-[6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O5S/c25-24(26)15-2-1-3-16(14-15)30(27,28)23-8-6-21(7-9-23)17-4-5-18(20-19-17)22-10-12-29-13-11-22/h1-5,14H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXJWVOPTZGPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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